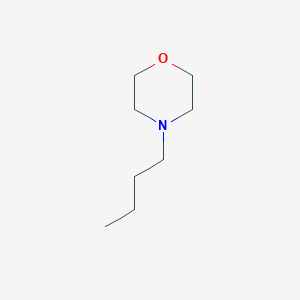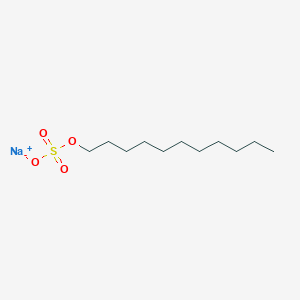
3-Phenylquinazolin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylquinazolin-4(3h)-one is a chemical compound with the molecular formula C14H10N2O . It has a molecular weight of 222.25 . It is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
3-Phenylquinazolin-4(3h)-one can be synthesized through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) .Molecular Structure Analysis
The structures of the target compounds were characterized using 1 H-NMR, 13 C-NMR, LC–MS, and elemental analyses .Chemical Reactions Analysis
The reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) produces 2-phenylquinazoline-4(3h)-one derivatives .Physical And Chemical Properties Analysis
3-Phenylquinazolin-4(3h)-one is a solid compound that is stored at room temperature in an inert atmosphere . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Field:
Medicinal chemistry and drug discovery.
3-Phenylquinazolin-4(3H)-one
exhibits promising pharmacological properties, making it an attractive scaffold for drug development. Researchers have explored its potential as a lead compound for designing novel drugs targeting specific diseases.
Methods and Experimental Procedures:
- Synthesis : Chemists synthesize 3-phenylquinazolin-4(3H)-one using various methods, such as cyclization reactions or palladium-catalyzed three-component reactions .
Results and Outcomes:
Organic Synthesis and Catalysis
Field:
Organic synthesis and catalysis.
Summary:
3-Phenylquinazolin-4(3H)-one serves as a versatile building block in organic synthesis. Its reactivity allows for diverse transformations.
Methods and Experimental Procedures:
- Transition-Metal Catalysis : Researchers employ transition-metal catalysts to functionalize the quinazolinone core. These reactions include N-arylation, annulative π-extension, and C–H fluorination .
Results and Outcomes:
Luminescent Materials
Field:
Materials science and luminescent materials.
Summary:
Certain derivatives of 3-phenylquinazolin-4(3H)-one exhibit luminescent properties, making them useful for optoelectronic applications.
Methods and Experimental Procedures:
Results and Outcomes:
These are just a few examples, but 3-Phenylquinazolin-4(3H)-one continues to inspire research across multiple disciplines. Its versatility and unique properties make it an exciting compound for scientific exploration . If you’d like more details on any specific application, feel free to ask!
Orientations Futures
Propriétés
IUPAC Name |
3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIHFZPSLVDBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354859 |
Source


|
| Record name | 3-Phenylquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinazolin-4(3h)-one | |
CAS RN |
16347-60-7 |
Source


|
| Record name | 3-Phenylquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)


![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)






